

Application Notes and Protocols: DS-8895 and Cisplatin Combination Therapy

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Compound of Interest

Compound Name: DS-8895

Cat. No.: B2882344

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Introduction

DS-8895a is a humanized, afucosylated monoclonal antibody that targets the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in a variety of solid tumors and associated with poor prognosis.[1][2] The primary mechanism of action for **DS-8895a** is enhanced antibody-dependent cellular cytotoxicity (ADCC), mediated by its increased binding affinity to FcγRIIIa on natural killer (NK) cells.[3] Cisplatin is a cornerstone of chemotherapy for numerous cancers, exerting its cytotoxic effects by forming DNA crosslinks, which inhibits DNA replication and transcription, ultimately leading to apoptosis.[4][5][6]

Preclinical evidence suggests that the combination of **DS-8895a** and cisplatin may offer a synergistic anti-tumor effect. This document provides a detailed overview of the preclinical data, experimental protocols for key assays, and the underlying signaling pathways involved in this combination therapy. While the clinical development of **DS-8895a** was discontinued due to limited single-agent efficacy and low tumor uptake in early phase trials, the preclinical combination data remains a valuable reference for understanding the potential of targeting EphA2 in conjunction with DNA-damaging agents.[7][8]

Data Presentation

The following tables summarize the quantitative data from a preclinical study evaluating the combination of **DS-8895a** and cisplatin in a human gastric cancer xenograft model (SNU-16

cells).

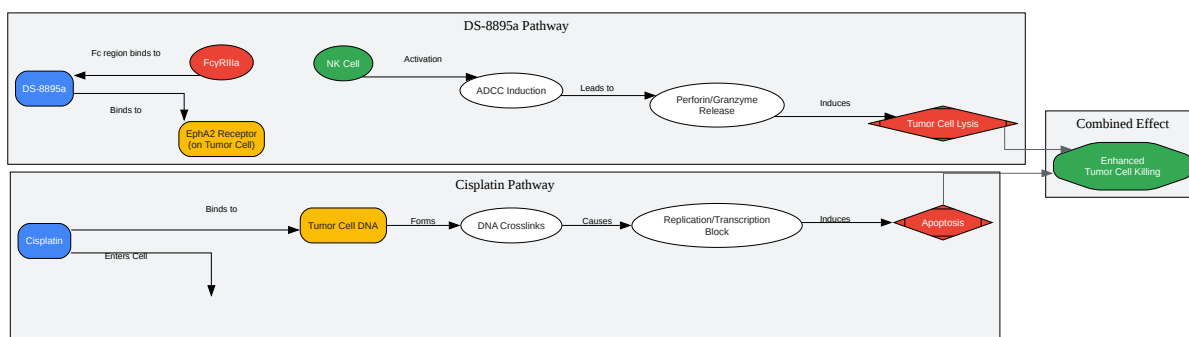
Table 1: In Vivo Antitumor Activity of **DS-8895a** and Cisplatin Combination Therapy in a SNU-16 Gastric Cancer Xenograft Model[1]

Treatment Group	Dose and Schedule	Mean Tumor Volume (mm ³) ± SE (Day 28)	P-value vs. Vehicle	P-value vs. DS-8895a Monotherapy	P-value vs. Cisplatin Monotherapy
Vehicle	-	1500 ± 200	-	-	-
DS-8895a	5 mg/kg, i.p., once a week	800 ± 150	< 0.05	-	-
Cisplatin (CDDP)	10 mg/kg, i.p., once a week	1300 ± 180	0.2426	-	-
DS-8895a + Cisplatin	5 mg/kg + 10 mg/kg, i.p., once a week	400 ± 100	< 0.001	0.0284	0.0018

SE: Standard Error; i.p.: intraperitoneal

Signaling Pathways

The synergistic effect of **DS-8895a** and cisplatin combination therapy stems from their distinct and complementary mechanisms of action.



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Caption: Dual mechanisms of **DS-8895a** and cisplatin leading to enhanced tumor cell death.

Experimental Protocols

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol is adapted from methodologies used for afucosylated antibodies.[1]

Objective: To determine the in vitro ADCC activity of **DS-8895a** against EphA2-positive cancer cells.

Materials:

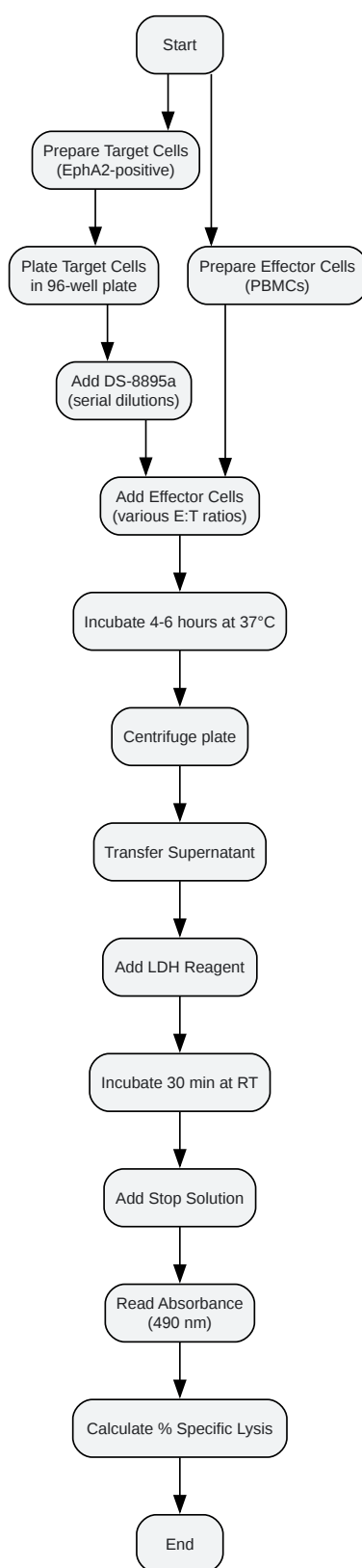
- EphA2-positive target cells (e.g., SNU-16, MDA-MB-231)

- Human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells
- **DS-8895a** antibody
- Fetal Bovine Serum (FBS)
- RPMI-1640 medium
- Lactate dehydrogenase (LDH) cytotoxicity detection kit
- 96-well U-bottom plates

Procedure:

- Target Cell Preparation:
 - Culture EphA2-positive target cells in RPMI-1640 supplemented with 10% FBS.
 - Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in assay medium (RPMI-1640 + 5% FBS) at a concentration of 1×10^5 cells/mL.
 - Plate 50 μ L of the target cell suspension (5,000 cells) into each well of a 96-well U-bottom plate.
- Effector Cell Preparation:
 - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Wash the isolated PBMCs twice with PBS and resuspend in assay medium.
 - Determine the cell concentration and adjust to achieve the desired effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
- ADCC Reaction:
 - Prepare serial dilutions of **DS-8895a** in assay medium.
 - Add 50 μ L of the diluted antibody to the wells containing target cells.

- Add 50 µL of the effector cell suspension to the wells to achieve the desired E:T ratios.
- For controls, include wells with:
 - Target cells only (spontaneous release)
 - Target cells with effector cells but no antibody (background lysis)
 - Target cells with lysis buffer (maximum release)
- Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
- LDH Release Measurement:
 - Centrifuge the plate at 250 x g for 5 minutes.
 - Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
 - Add 50 µL of the LDH substrate mix to each well.
 - Incubate at room temperature for 30 minutes, protected from light.
 - Add 50 µL of stop solution to each well.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of specific lysis using the following formula:
 - % Specific Lysis = $100 \times [(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})]$



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Caption: Workflow for the in vitro ADCC assay.

In Vivo Gastric Cancer Xenograft Model

This protocol is based on the study by Hasegawa et al., 2016.[\[1\]](#)

Objective: To evaluate the in vivo antitumor efficacy of **DS-8895a** and cisplatin combination therapy.

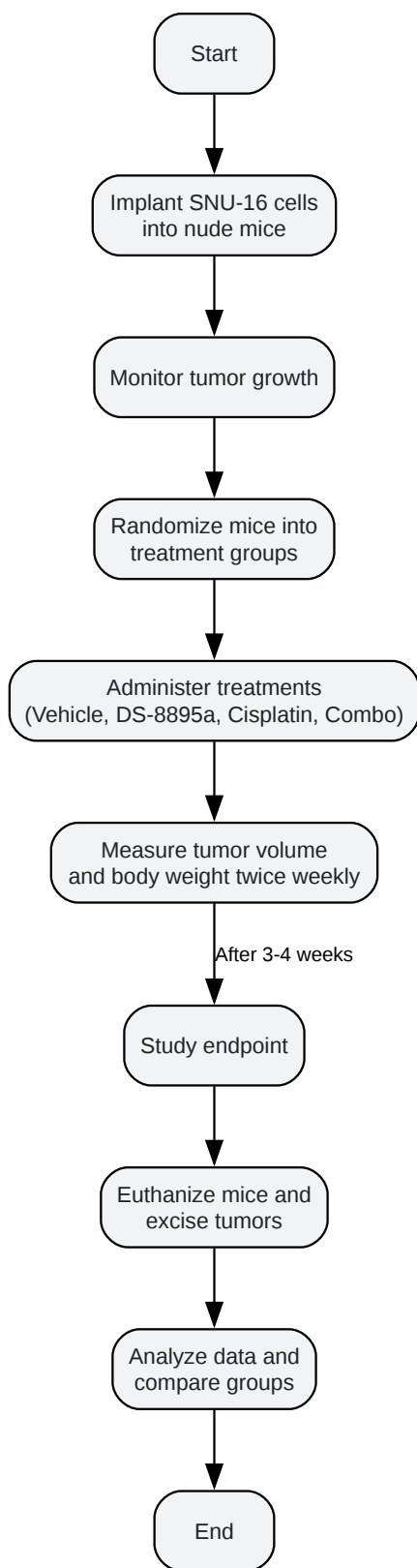
Materials:

- Female athymic nude mice (6-8 weeks old)
- SNU-16 human gastric cancer cells
- Matrigel
- **DS-8895a**
- Cisplatin
- Sterile PBS
- Calipers

Procedure:

- Tumor Cell Implantation:
 - Harvest SNU-16 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Animal Grouping and Treatment:
 - Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8-10 per group):
 - Group 1: Vehicle (e.g., sterile saline), i.p., once a week.

- Group 2: **DS-8895a** (5 mg/kg), i.p., once a week.
- Group 3: Cisplatin (10 mg/kg), i.p., once a week.
- Group 4: **DS-8895a** (5 mg/kg) + Cisplatin (10 mg/kg), i.p., once a week.
- Administer treatments for a predefined period (e.g., 3-4 weeks).
- Tumor Measurement and Data Collection:
 - Measure tumor dimensions twice a week using calipers.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - Monitor animal body weight and general health throughout the study.
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for EphA2 expression).
 - Compare the mean tumor volumes between the treatment groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).



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Caption: Workflow for the in vivo gastric cancer xenograft study.

Conclusion

The combination of **DS-8895a** and cisplatin has demonstrated synergistic antitumor activity in a preclinical gastric cancer model. The distinct mechanisms of action—ADCC induction by **DS-8895a** and DNA damage by cisplatin—provide a strong rationale for this combination. The protocols provided herein offer a framework for further investigation into the efficacy and mechanisms of this and similar combination therapies. While clinical development of **DS-8895a** has been halted, these findings underscore the potential of combining targeted immunotherapy with conventional chemotherapy to enhance therapeutic outcomes in EphA2-expressing cancers.

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